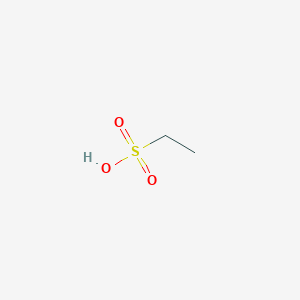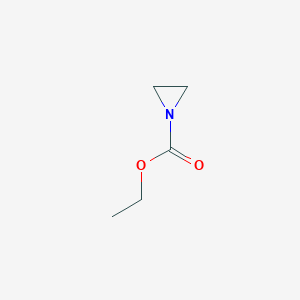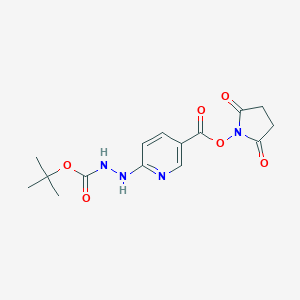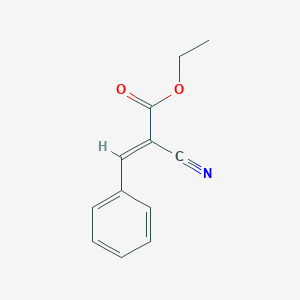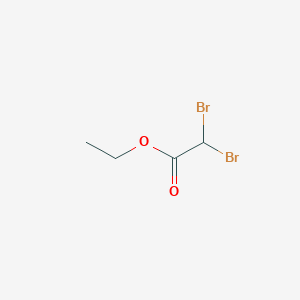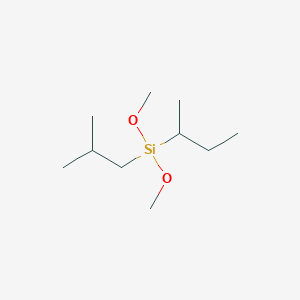
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane, also known as BDMS, is a silane compound that has been widely used in scientific research applications. It is a colorless liquid with a molecular weight of 220.38 g/mol and a boiling point of 115-117°C. BDMS is a versatile intermediate for the synthesis of various organosilicon compounds. In
科学研究应用
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been widely used as a crosslinking agent in the synthesis of silicone polymers. It can also be used as a precursor for the synthesis of various organosilicon compounds, such as siloxanes, silanes, and silazanes. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been used in the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has also been used as a coupling agent in the modification of surfaces, such as glass, metal, and polymer surfaces.
作用机制
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive silane compound that can undergo hydrolysis in the presence of water. The hydrolysis reaction produces a silanol group, which can react with other silanol groups or with other functional groups on the surface of a material. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also undergo condensation reactions, where two silanol groups react to form a siloxane bond. The resulting crosslinked material has improved mechanical and thermal properties.
生化和生理效应
There is limited information available on the biochemical and physiological effects of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane. However, it is known that silane compounds can react with biological molecules, such as proteins and nucleic acids, and can cause cellular damage. Therefore, it is important to handle (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane with care and to follow appropriate safety protocols.
实验室实验的优点和局限性
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-handle reagent that can be used in a variety of applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be easily purified by distillation under reduced pressure. However, (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive compound that can undergo hydrolysis in the presence of water, which can limit its shelf life. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be difficult to handle in large quantities due to its flammability and toxicity.
未来方向
There are several potential future directions for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a precursor for the synthesis of silica nanoparticles with specific functional groups that can target specific cells or tissues. Another area of interest is the modification of surfaces with (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane to improve their properties, such as adhesion, wettability, and biocompatibility. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a coupling agent to modify the surface of materials, such as polymers, metals, and ceramics. Finally, there is potential for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in the synthesis of new organosilicon compounds with unique properties and applications.
合成方法
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be synthesized by reacting 2,3-dimethyl-2-butene with dimethoxy(methyl)silane in the presence of a Lewis acid catalyst. The reaction proceeds through a hydrosilation mechanism, where the Si-H bond of the silane compound is added across the C=C double bond of the alkene. The resulting product is purified by distillation under reduced pressure.
属性
CAS 编号 |
126990-31-6 |
|---|---|
产品名称 |
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane |
分子式 |
C10H24O2Si |
分子量 |
204.38 g/mol |
IUPAC 名称 |
butan-2-yl-dimethoxy-(2-methylpropyl)silane |
InChI |
InChI=1S/C10H24O2Si/c1-7-10(4)13(11-5,12-6)8-9(2)3/h9-10H,7-8H2,1-6H3 |
InChI 键 |
NVHCKYSIRWGHRB-UHFFFAOYSA-N |
SMILES |
CCC(C)[Si](CC(C)C)(OC)OC |
规范 SMILES |
CCC(C)[Si](CC(C)C)(OC)OC |
同义词 |
sec-Butyl-(isobutyl)-dimethoxysilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



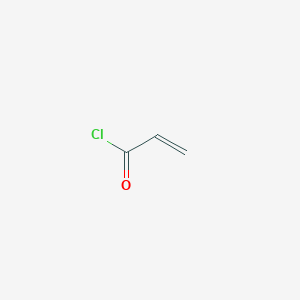
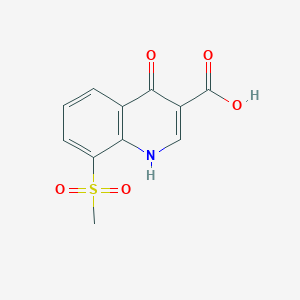
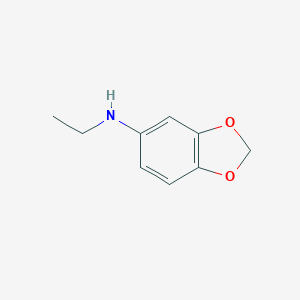
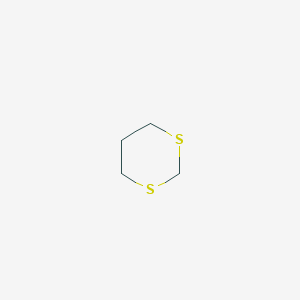
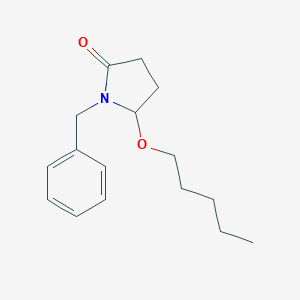
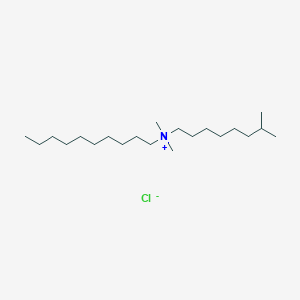
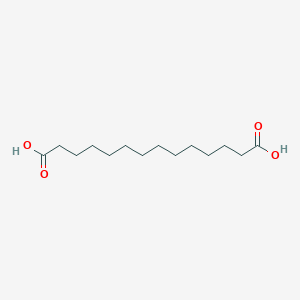
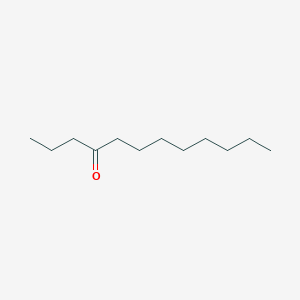
![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)
